

# potential off-target effects of Ddr1-IN-4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ddr1-IN-4

Cat. No.: B607013

[Get Quote](#)

## Technical Support Center: Ddr1-IN-4

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Ddr1-IN-4**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is **Ddr1-IN-4** and what is its primary mechanism of action?

**Ddr1-IN-4**, also referred to as Compound 2.45, is a potent and highly selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation.<sup>[1]</sup> DDR1 is a receptor tyrosine kinase that is activated by binding to various types of collagen.<sup>[2][3]</sup> Upon activation, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.<sup>[2][3]</sup> <sup>[4]</sup> **Ddr1-IN-4** acts as a Type II kinase inhibitor, binding to the 'DFG-out' inactive conformation of the DDR1 kinase domain, thereby preventing ATP binding and subsequent phosphorylation.<sup>[2][3]</sup>

Q2: How selective is **Ddr1-IN-4** for DDR1 over other kinases?

**Ddr1-IN-4** exhibits excellent selectivity for DDR1. In biochemical assays, it has demonstrated significant potency against DDR1 with much lower activity against the closely related DDR2 and a broad panel of other kinases.<sup>[1][5]</sup>

Q3: What are the known off-target effects of **Ddr1-IN-4**?

Kinome-wide profiling has shown that **Ddr1-IN-4** has a generally clean off-target profile.<sup>[5]</sup> However, at higher concentrations, some interactions with other kinases may occur. The provided kinase selectivity data summarizes the most significant known off-targets. It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using the inhibitor at concentrations significantly higher than its IC<sub>50</sub> for DDR1.

Q4: In which experimental systems has **Ddr1-IN-4** been validated?

**Ddr1-IN-4** has been shown to inhibit DDR1 autophosphorylation in various in vitro and in vivo models. This includes cell-based assays using DDR1-overexpressing HT1080 cells and U2OS cells.<sup>[1][2]</sup> Furthermore, it has been used in a genetic mouse model of Alport syndrome, where it demonstrated therapeutic efficacy in preserving renal function and reducing tissue damage.<sup>[1][5]</sup>

## Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Effect)	Recommended Action
Unexpected cellular phenotype not consistent with DDR1 inhibition.	The phenotype may be due to inhibition of a secondary kinase target. At higher concentrations, Ddr1-IN-4 may engage other kinases.	1. Confirm DDR1 target engagement: Perform a Western blot to verify the inhibition of DDR1 phosphorylation at the concentration used. 2. Titrate Ddr1-IN-4 concentration: Use the lowest effective concentration to minimize off-target effects. 3. Use a structurally distinct DDR1 inhibitor: Compare results with another selective DDR1 inhibitor to see if the phenotype persists. 4. Consult kinase selectivity data: Cross-reference your observed phenotype with the known functions of kinases that are potential off-targets of Ddr1-IN-4.
Cell toxicity or reduced viability at expected effective concentrations.	While generally having a clean safety profile, high concentrations of any small molecule inhibitor can lead to off-target toxicity. This could be due to the inhibition of kinases essential for cell survival.	1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which toxicity is observed and compare it to the concentration required for DDR1 inhibition. 2. Shorten treatment duration: If possible, reduce the exposure time of the cells to Ddr1-IN-4. 3. Rescue experiment: If a specific off-target is suspected, attempt to rescue the

phenotype by activating its downstream pathway.

Inconsistent results between different cell lines.

The expression levels of DDR1 and potential off-target kinases can vary significantly between cell lines. A cell line with low DDR1 expression and high expression of an off-target kinase may exhibit a different response.

1. Profile kinase expression: Characterize the expression levels of DDR1 and key potential off-target kinases in your cell lines of interest via qPCR or Western blot. 2. Normalize to DDR1 expression: When comparing effects across cell lines, consider normalizing the observed phenotype to the level of DDR1 expression.

## Data Presentation

Table 1: Kinase Selectivity Profile of **Ddr1-IN-4** (Compound 2.45)

Kinase	IC50 / Kd	Fold Selectivity (vs. DDR1)	Reference
DDR1	29 nM (IC50)	1	[1]
DDR1 (human)	25.6 ± 2 nM (IC50)	1	[5]
DDR2	1.9 µM (IC50)	~65.5	[1]
DDR2	64-fold selective over DDR2	64	[5]

A kinome scan against 468 kinases at a concentration of 10 µM (a concentration 5000-fold above its Kd of 2 nM for DDR1) showed excellent selectivity. For kinases that were inhibited by more than 50%, binding constants (Kd) were determined, though a comprehensive public list of these is not readily available.[5]

## Experimental Protocols

## Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition

This protocol describes a method to assess the potency of **Ddr1-IN-4** in inhibiting collagen-induced DDR1 autophosphorylation in a cellular context.

### Materials:

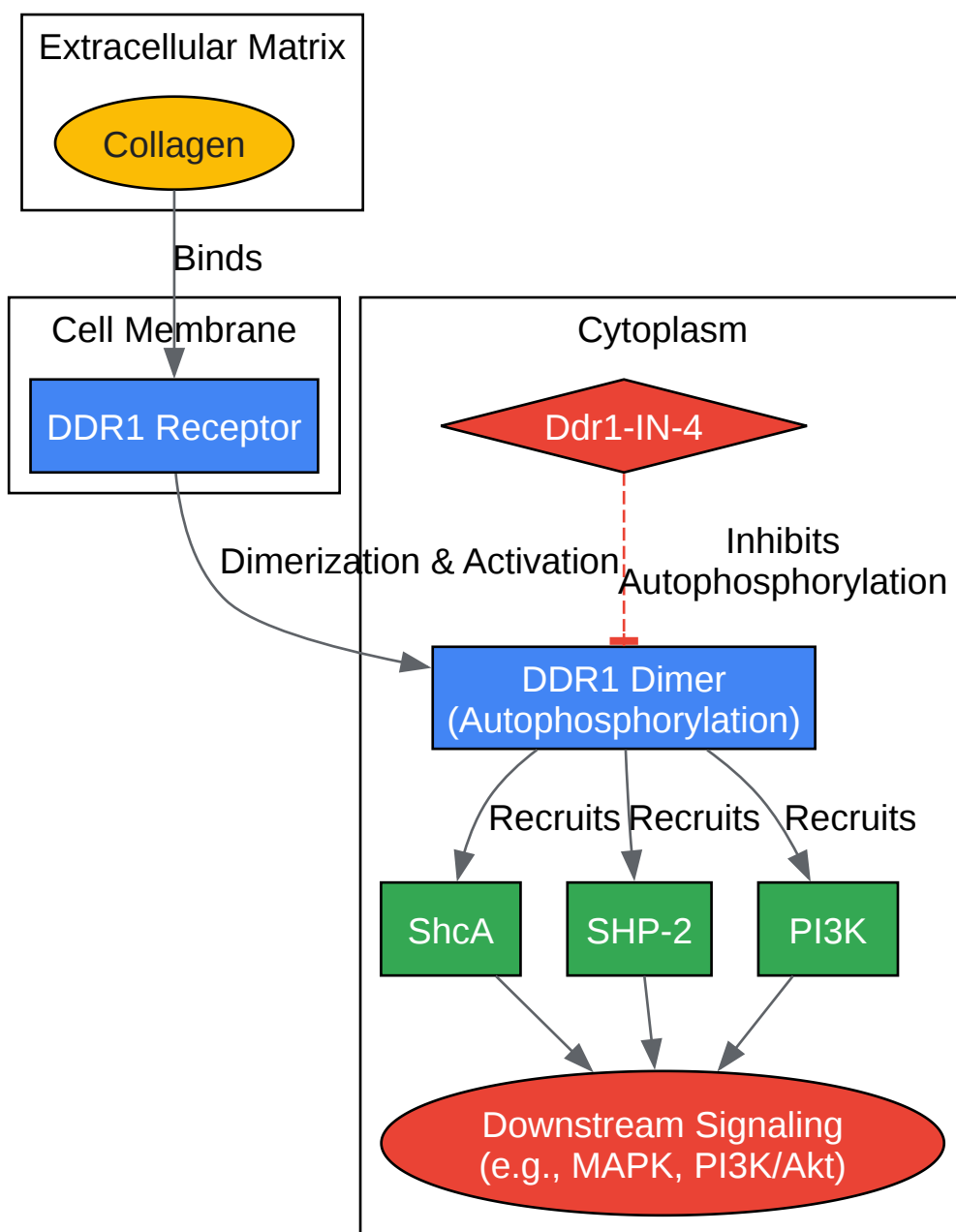
- U2OS cells (or other suitable cell line expressing DDR1)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Collagen Type I (e.g., from rat tail)
- **Ddr1-IN-4**
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

### Procedure:

- Cell Seeding: Seed U2OS cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.
- Inhibitor Treatment: Pre-treat cells with varying concentrations of **Ddr1-IN-4** (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 1-2 hours.
- Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes.
- Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

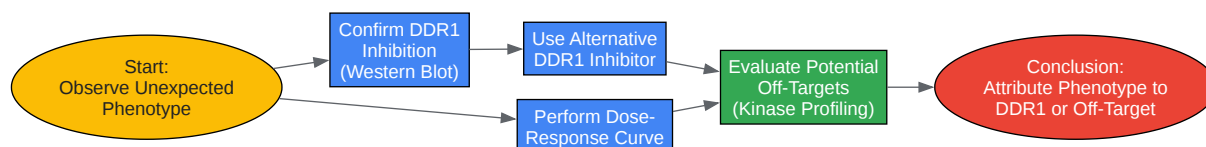
- Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:
  - Separate equal amounts of protein by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate with primary anti-phospho-DDR1 antibody overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody.
  - Detect signal using a chemiluminescent substrate.
- Data Analysis:
  - Strip the membrane and re-probe with an anti-total-DDR1 antibody to normalize for protein loading.
  - Quantify band intensities and calculate the ratio of phospho-DDR1 to total-DDR1.
  - Plot the percentage of inhibition against the **Ddr1-IN-4** concentration to determine the EC50.

## Visualizations



[Click to download full resolution via product page](#)

Caption: DDR1 signaling pathway and the inhibitory action of **Ddr1-IN-4**.



[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting potential off-target effects.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DDR1-IN-4 | Selective and potent DDR1 inhibitor | TargetMol [[targetmol.com](https://www.targetmol.com)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [potential off-target effects of Ddr1-IN-4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607013#potential-off-target-effects-of-ddr1-in-4>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)